2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride
Description
2-Imino-2λ⁶-thia-9-azaspiro[4.5]decane 2-oxide dihydrochloride is a nitrogen- and sulfur-containing spirocyclic compound with a [4.5] ring system. Its structure comprises a spiro junction connecting a 4-membered thiaspiro ring (containing a sulfoxide group, S=O) and a 5-membered azaspiro ring bearing an imino group (NH). The dihydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and materials chemistry contexts.
Properties
IUPAC Name |
2-imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)5-3-8(7-12)2-1-4-10-6-8;;/h9-10H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXCVJUVGUWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=N)(=O)C2)CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α-bromo-N-benzyl-alkylamides under visible light-induced photoredox catalysis. This process allows for the efficient construction of the spirocyclic framework in the presence of an iridium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride involves its interaction with various molecular targets. The imino group and sulfur atom play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Differences
The compound is compared to two structurally related spirocyclic compounds from the provided evidence:
*Calculated based on the dihydrochloride salt of the base structure (C₈H₁₂N₂OS + 2HCl).
Key Observations:
Ring Flexibility : The target compound’s [4.5] system offers moderate conformational rigidity compared to the [4.6] system in the undecane analogue, which may influence binding interactions in biological systems .
Solubility: The dihydrochloride salt likely enhances aqueous solubility compared to the monohydrochloride salts of analogues, critical for bioavailability in drug development.
Biological Activity
2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide; dihydrochloride is a unique organic compound characterized by its spirocyclic structure, which includes a sulfur atom and an imino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide; dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₂OS
- Molecular Weight : Approximately 261.21 g/mol
- CAS Number : 2490404-47-0
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imino group and sulfur atom facilitate the formation of covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. These interactions are crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide exhibits significant antibacterial activity against a range of gram-positive bacteria, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
These properties are particularly relevant given the increasing resistance of bacteria to traditional antibiotics, highlighting the compound's potential as a new therapeutic agent in combating bacterial infections .
Anticancer Activity
Preliminary research suggests that this compound may also possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these mechanisms and confirm its efficacy in clinical settings.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against MRSA strains, suggesting potential for development as a novel antibiotic . |
| Cell Viability Assays | In vitro studies indicated that the compound reduces cell viability in various cancer cell lines, indicating possible anticancer effects . |
| Mechanistic Studies | Research indicates that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects . |
Synthesis and Applications
The synthesis of 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide typically involves multi-step processes starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing α-bromo-N-benzyl-alkylamides under photoredox catalysis.
- Oxidation and Reduction Reactions : These reactions modify the imino group and sulfur functionalities, enhancing the compound's reactivity .
The compound is primarily used in:
- Medicinal Chemistry : As a building block for developing new antibiotics.
- Pharmacology : Investigated for its potential therapeutic applications against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
